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Compound of Interest

Compound Name: Anhydromethylenecitric acid

CAS No.: 144-16-1

Cat. No.: B047813

Get Quote

This guide provides a detailed analysis of the expected spectral characteristics of

Anhydromethylenecitric acid, also known by its IUPAC name, 5-Oxo-1,3-dioxolane-4,4-

diacetic acid.[1][2] As a complex organic molecule incorporating several key functional groups,

its structural elucidation relies on a multi-faceted spectroscopic approach. This document is

intended for researchers, scientists, and drug development professionals who require a

comprehensive understanding of the molecule's spectral behavior for identification, purity

assessment, and further research.

Given the limited availability of published experimental spectra for this specific molecule, this

guide will focus on a predictive analysis based on the fundamental principles of NMR

spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The predictions are

grounded in the well-established spectral properties of its constituent functional groups: a

lactone (cyclic ester) within a dioxolane ring, two carboxylic acid moieties, and methylene

groups.

Molecular Structure and Functional Group Analysis
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Anhydromethylenecitric acid (C7H8O7, Molar Mass: 204.13 g/mol ) is a derivative of citric

acid.[1] Its structure is characterized by a central quaternary carbon atom bonded to two

carboxymethyl groups (-CH2COOH), and a 1,3-dioxolane-5-one ring. This unique arrangement

of functional groups dictates its spectral properties.

Diagram 1: Molecular Structure of Anhydromethylenecitric Acid

Caption: Structure of Anhydromethylenecitric acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

Predicted ¹H NMR Spectrum
The proton NMR spectrum of Anhydromethylenecitric acid is expected to be relatively

simple, with distinct signals for the methylene protons of the carboxymethyl groups, the

methylene protons of the dioxolane ring, and the acidic protons of the carboxylic acids.

Predicted

Signal

Chemical Shift

(δ, ppm)
Multiplicity Integration Assignment

Signal A 2.8 - 3.2
Singlet (or AB

quartet)
4H -CH₂-COOH

Signal B 5.0 - 5.5 Singlet 2H -O-CH₂-O-

Signal C 10.0 - 13.0 Broad Singlet 2H -COOH

Causality Behind Predictions:

Signal A (-CH₂-COOH): The methylene protons adjacent to the carboxylic acid and the

quaternary carbon are expected to appear in the range of 2.8-3.2 ppm. Due to the chiral

center at the quaternary carbon, these protons are diastereotopic and could theoretically

appear as an AB quartet. However, in many cases, the chemical shift difference is small, and

they may resolve as a singlet.
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Signal B (-O-CH₂-O-): The methylene protons of the dioxolane ring are flanked by two

oxygen atoms, which strongly deshield them, shifting their resonance significantly downfield

to the 5.0-5.5 ppm region. These two protons are chemically equivalent and are expected to

appear as a singlet.

Signal C (-COOH): The acidic protons of the carboxylic acid groups are highly deshielded

and exchangeable. They typically appear as a broad singlet at a very downfield chemical

shift, often between 10.0 and 13.0 ppm. The exact position and broadness can be influenced

by the solvent and concentration.

Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide information on the different carbon

environments within the molecule.

Predicted Signal Chemical Shift (δ, ppm) Assignment

Signal 1 ~40-50 -CH₂-COOH

Signal 2 ~75-85 Quaternary Carbon

Signal 3 ~90-100 -O-CH₂-O-

Signal 4 ~170-175 -COOH

Signal 5 ~175-180 C=O (Lactone)

Causality Behind Predictions:

Signal 1 (-CH₂-COOH): The methylene carbons are expected in the aliphatic region, around

40-50 ppm.

Signal 2 (Quaternary Carbon): The central quaternary carbon, bonded to four other carbons,

will likely have a chemical shift in the range of 75-85 ppm. Quaternary carbons often show

weaker signals in ¹³C NMR spectra.

Signal 3 (-O-CH₂-O-): The carbon of the methylene group in the dioxolane ring is attached to

two oxygen atoms, leading to a significant downfield shift into the 90-100 ppm range.
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Signal 4 (-COOH): The carbonyl carbons of the two carboxylic acid groups are expected to

resonate in the 170-175 ppm region.[3]

Signal 5 (C=O, Lactone): The carbonyl carbon of the lactone is also in a similar region but

may be slightly further downfield (175-180 ppm) compared to the carboxylic acid carbons

due to the ring strain and electronic effects of the cyclic ester.[3]

Diagram 2: Predicted ¹H and ¹³C NMR Correlations
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Caption: Key predicted NMR correlations for Anhydromethylenecitric acid.

Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the presence of specific functional

groups.
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Predicted Absorption Band

(cm⁻¹)
Vibrational Mode Functional Group

2500-3300 (broad) O-H stretch Carboxylic Acid

~1780-1800 C=O stretch Lactone (5-membered ring)

~1700-1725 C=O stretch Carboxylic Acid

~1200-1300 C-O stretch Carboxylic Acid and Ester

~1000-1100 C-O stretch Dioxolane ring

Causality Behind Predictions:

O-H Stretch (Carboxylic Acid): The hydrogen-bonded hydroxyl groups of the carboxylic acid

dimers will produce a very broad absorption band in the 2500-3300 cm⁻¹ region.

C=O Stretch (Lactone): The carbonyl group within the five-membered lactone ring is

expected to have a high stretching frequency, typically around 1780-1800 cm⁻¹, due to ring

strain.

C=O Stretch (Carboxylic Acid): The carbonyls of the carboxylic acids will show a strong

absorption band at a lower frequency, around 1700-1725 cm⁻¹.

C-O Stretches: The C-O stretching vibrations of the carboxylic acids, ester, and the

dioxolane ring will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Expected Molecular Ion: In a soft ionization technique like Electrospray Ionization (ESI), the

expected molecular ion would be [M-H]⁻ at m/z 203.1 in negative ion mode or [M+H]⁺ at m/z

205.1 in positive ion mode.

Predicted Fragmentation Pattern:
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Under electron ionization (EI) or collision-induced dissociation (CID), the molecule is expected

to fragment in predictable ways:

Loss of H₂O (m/z 18): From the carboxylic acid groups.

Loss of CO₂ (m/z 44): Decarboxylation of the carboxylic acid groups.

Loss of COOH (m/z 45): Cleavage of a carboxymethyl radical.

Cleavage of the Dioxolane Ring: This can lead to various smaller fragments.

Diagram 3: Predicted Mass Spectrometry Fragmentation
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Caption: Simplified predicted fragmentation pathways for Anhydromethylenecitric acid.

Experimental Protocols
The following are generalized protocols for obtaining the spectral data discussed.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of Anhydromethylenecitric acid in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d₆, D₂O with a suppression pulse for the solvent

signal, or Methanol-d₄). Add a small amount of tetramethylsilane (TMS) as an internal

standard (0 ppm).

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and
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16-64 scans.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due

to the lower natural abundance of ¹³C and the presence of a quaternary carbon, a larger

number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) may be

necessary to obtain a good signal-to-noise ratio.

IR Spectroscopy
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal

of an Attenuated Total Reflectance (ATR) accessory.

Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-

added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal

should be recorded prior to the sample measurement.

Mass Spectrometry (ESI)
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable

solvent such as methanol or acetonitrile/water.

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at

a low flow rate (e.g., 5-10 µL/min).

Acquisition: Acquire the mass spectrum in both positive and negative ion modes over a

suitable mass range (e.g., m/z 50-500). For fragmentation studies (MS/MS), the molecular

ion of interest is isolated and subjected to collision-induced dissociation.

Conclusion
The spectral characteristics of Anhydromethylenecitric acid are dictated by its unique

combination of a lactone, two carboxylic acids, and a dioxolane ring system. While

experimental data is not readily available in the public domain, a thorough understanding of

spectroscopic principles allows for a robust prediction of its NMR, IR, and MS spectra. This

guide provides a foundational understanding for researchers working with this molecule,

enabling them to identify its characteristic spectral signatures and confirm its structure. The

provided protocols offer a starting point for the experimental acquisition of this data.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://commonchemistry.cas.org/detail?cas_rn=144-16-1
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Vollhardt_and_Schore)/13%3A_Nuclear_Magnetic_Resonance_Spectroscopy/13.09%3A_13C_NMR_Spectroscopy%3A_Signal_Averaging_and_FT-NMR
https://www.benchchem.com/product/b047813?utm_src=pdf-custom-synthesis#bc-rfq
https://www.scbt.com/p/5-oxo-1-3-dioxolane-4-4-diacetic-acid-144-16-1
https://commonchemistry.cas.org/detail?cas_rn=144-16-1
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/CarbonChemicalShift.htm
https://www.benchchem.com/product/b047813/docs#an-in-depth-technical-guide-to-the-spectral-characteristics-of-anhydromethylenecitric-acid
https://www.benchchem.com/product/b047813/docs#an-in-depth-technical-guide-to-the-spectral-characteristics-of-anhydromethylenecitric-acid
https://www.benchchem.com/product/b047813/docs#an-in-depth-technical-guide-to-the-spectral-characteristics-of-anhydromethylenecitric-acid
https://www.benchchem.com/product/b047813/docs#an-in-depth-technical-guide-to-the-spectral-characteristics-of-anhydromethylenecitric-acid
https://www.benchchem.com/product/b047813?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b047813?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b047813?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

